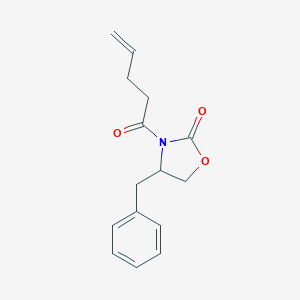

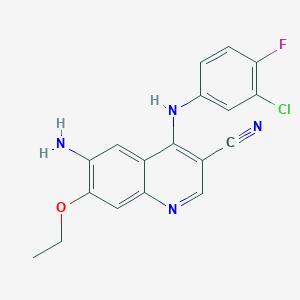

4-苄基-3-戊-4-烯酰-1,3-噁唑烷-2-酮

描述

4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one is a derivative of oxazolidinone, a class of compounds that have garnered interest due to their diverse range of biological activities and applications in organic synthesis. The oxazolidinone ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which can serve as a versatile scaffold for further chemical modifications .

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves cyclization reactions and subsequent functionalization of the core structure. For instance, the synthesis of oligomers containing oxazolidin-2-one units has been achieved starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Similarly, enantiomerically pure 3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones have been synthesized and used as Michael acceptors in addition reactions with glycine derivatives, showcasing the potential for diastereoselective control in synthesis . Additionally, constrained analogs of ceramide have been synthesized from chiral aziridine-2-carboxylate, demonstrating the utility of oxazolidin-2-ones in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones can be quite diverse, with various substituents influencing the overall conformation and stereochemistry of the compounds. For example, in the case of (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one, the oxazolidinone ring is approximately planar, and the substituents are arranged in a cis-trans configuration relative to each other . The crystal structure of (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one reveals weak intermolecular interactions that contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

Oxazolidin-2-ones participate in a variety of chemical reactions, often serving as intermediates or reactants in the synthesis of more complex molecules. For instance, 4-methyleneoxazolidin-2-ones react with peroxy acids to yield hydroxymethyl derivatives, which can undergo further transformations . The reactivity of oxazolidin-2-ones can also be harnessed for the synthesis of amino acid derivatives, as demonstrated by the conversion of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones into enantiopure α,α-dialkyl α-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one and related compounds are influenced by their molecular structure. The presence of various functional groups, such as carboxy, enoyl, and alkyl substituents, can affect properties like solubility, melting point, and reactivity. The stereochemistry of these compounds is crucial for their biological activity and their ability to interact with other molecules in a stereoselective manner .

科学研究应用

非对映选择性共轭加成

- N-苄基-N-(α-甲基苄基)酰胺与对映纯的 N-烯酰噁唑烷-2-酮(包括 4-苄基-3-戊-4-烯酰-1,3-噁唑烷-2-酮)的共轭加成是生成 β-氨基羰基产物的一项关键反应,这对于创建 α,β,α-假三肽结构非常有价值 (Davies 等,2010)。

酶促合成

- 脂酶催化的动力学拆分方法被开发用于合成 4-苄基-3-戊-4-烯酰-1,3-噁唑烷-2-酮的某些衍生物。这些衍生物用作合成像依折麦布这样的胆固醇吸收抑制剂的中间体 (Singh 等,2013)。

迈克尔加成反应

- 该化合物在与甘氨酸衍生物的加成反应中充当理想的迈克尔受体,能够控制非对映选择性并产生有价值的 β-取代吡咯谷氨酸和脯氨酸 (Soloshonok 等,2000)。

合成方案

- 开发了一种制备手性 3-[(E)-烯酰]-1,3-噁唑烷-2-酮(包括 4-苄基-3-戊-4-烯酰-1,3-噁唑烷-2-酮)的新方案,为生产各种衍生物提供了高效且简化的方法 (Soloshonok 等,2002)。

抗癌活性

- 某些与 4-苄基-3-戊-4-烯酰-1,3-噁唑烷-2-酮在结构上相关的 3,4-二取代噁唑烷-2-酮已被研究为受限神经酰胺类似物,具有有希望的抗癌活性 (Singh 等,2011)。

晶体结构分析

- 对与 4-苄基-3-戊-4-烯酰-1,3-噁唑烷-2-酮密切相关的化合物(如 (2S,4S)-3-苯甲酰-4-苄基-2-叔丁基-1,3-噁唑烷-5-酮)的研究提供了对噁唑烷酮衍生物结构方面的见解 (Dungan 等,2012)。

光物理性质

- 研究衍生自类似于 4-苄基-3-戊-4-烯酰-1,3-噁唑烷-2-酮的噁唑烷-2-酮的席夫碱,为理解它们的光物理性质及其在有机发光器件中的潜在应用开辟了途径 (Kumari 等,2016)。

安全和危害

属性

IUPAC Name |

4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEZZGBUHSYSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

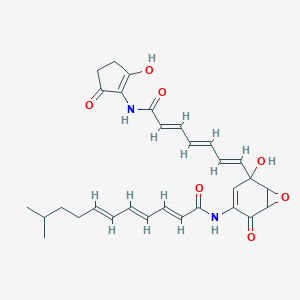

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)

![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)

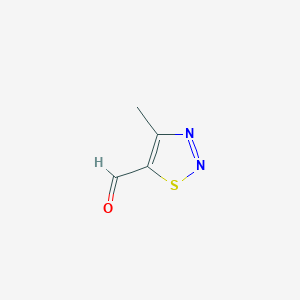

![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)